molecular formula C13H16ClNO B1379452 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride CAS No. 1803581-83-0

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride

Cat. No.: B1379452
CAS No.: 1803581-83-0
M. Wt: 237.72 g/mol
InChI Key: BLYLDZPTTKAKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is a bicyclic compound featuring a fused cyclopropane-cyclobutane system with a benzyl group at the nitrogen atom and a ketone moiety at the 6-position. Its molecular formula is C₁₃H₁₆ClNO (as the hydrochloride salt), with a molar mass of 267.75 g/mol . The compound is synthesized via a two-step multigram process:

Step 1: Condensation of cyclohexanone with N,N-di(methoxymethyl)benzylamine in acetonitrile under acidic conditions (chlorotrimethylsilane) yields 3-benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane (48% yield) .

Step 2: Hydrolysis of the dimethoxy group using trifluoroacetic acid (TFA) followed by HCl treatment generates the final hydrochloride salt (89% yield) .

Key structural features include:

  • A rigid bicyclic framework that imposes conformational constraints, making it valuable for medicinal chemistry .
  • The hydrochloride salt improves solubility for biological testing .

Characterization data includes ¹³C NMR (δ 77.54 ppm for the CF₃ group in derivatives) and MS (m/z 343 for trifluoromethyl-substituted analogs) . X-ray crystallography confirms chair-boat conformations in related derivatives, highlighting structural rigidity .

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.1]heptan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYLDZPTTKAKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2=O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride typically involves a two-step process. The first step includes the reaction of cyclobutanone with N,N-bis(methoxymethyl)benzylamine in the presence of chlorotrimethylsilane. This reaction is carried out in acetonitrile at 40°C for three hours . The second step involves the cyclization of the intermediate product to form the desired bicyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic route suggests that it can be adapted for large-scale production. The use of common reagents and relatively mild reaction conditions further supports its feasibility for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under standard laboratory conditions .

Major Products

The major products formed from these reactions include various piperidine derivatives, which are of significant interest in medicinal chemistry due to their pharmacological properties .

Scientific Research Applications

Medicinal Chemistry

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is primarily utilized as a precursor in drug development, particularly for compounds targeting neurological and psychiatric disorders. Its derivatives have shown promise in enhancing the efficacy of drugs through structural similarity to known pharmacophores.

Key Applications:

  • Drug Design: The compound serves as a versatile building block for synthesizing complex molecules with potential therapeutic effects.
  • β-Lactam Antibiotics: It acts as a precursor for β-lactam antibiotics, which are crucial in treating bacterial infections.

Biological Studies

The compound is studied for its interactions with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways.

Mechanism of Action:
The unique bicyclic structure facilitates selective binding to molecular targets, modulating their activity and leading to pharmacological effects such as enzyme inhibition or receptor activation.

Case Studies:

  • Research has indicated that derivatives of this compound exhibit significant activity against specific enzymes, suggesting potential applications in treating conditions like depression and anxiety disorders .

Industrial Applications

In addition to its medicinal uses, this compound is valuable in the synthesis of specialty chemicals.

Applications Include:

  • Chemical Synthesis: The compound is employed in the production of various industrial chemicals due to its unique structural characteristics.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for selective binding to these targets, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Key Features Applications/Notes References
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one 1240529-14-9 C₁₃H₁₅NO Bicyclo[3.1.1] core, ketone at C6, benzyl group at N3 Building block for constrained piperidines
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one 1240529-14-9 C₁₄H₁₅NO Larger bicyclo[3.2.1] ring, ketone at C8 Higher conformational flexibility
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid 1245794-60-8 C₈H₁₁NO₂ Smaller bicyclo[2.2.1] core, carboxylic acid substituent Proline analog in peptide design
2,5-Diazabicyclo[2.2.1]heptane (DBH) 1420793-66-3 C₅H₁₀N₂ Dual nitrogen atoms, rigid scaffold Serotonin receptor ligands

Physicochemical Properties

  • Conformational Rigidity : X-ray studies show chair-boat conformations in derivatives, reducing entropic penalties in receptor binding compared to flexible analogues like 3-benzyl-3-azabicyclo[3.2.1]octan-8-one .
  • Solubility: The hydrochloride salt form (logP ~1.2) exhibits improved aqueous solubility versus neutral bicyclic compounds (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, logP ~2.5) .

Key Research Findings

  • Derivatization Potential: The ketone group enables synthesis of oximes, alcohols, and trifluoromethyl derivatives, broadening pharmacological utility .
  • Stability : The hydrochloride salt is stable at room temperature, unlike hygroscopic analogues (e.g., 3-methyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane ) .

Biological Activity

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features allow for selective derivatization, making it a valuable building block for synthesizing various biologically active compounds. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₆ClNO
  • Molecular Weight : 237.72 g/mol
  • CAS Number : 1803581-83-0

The compound features a bicyclic structure that enhances its ability to interact with biological targets, particularly in the context of drug development for neurological and psychiatric disorders .

Synthesis

The synthesis of this compound typically involves a two-step process:

  • Formation of the Bicyclic Structure : The initial step involves the reaction of cyclobutanone with N,N-bis(methoxymethyl)benzylamine in the presence of chlorotrimethylsilane at elevated temperatures, resulting in the formation of the bicyclic core.
  • Hydrochloride Salt Formation : The final product is obtained by converting the base form into its hydrochloride salt to enhance solubility and stability for biological assays .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : The compound may act on neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzymes : It has been implicated in modulating enzyme activity, which can affect metabolic processes and neurotransmission.

These interactions are crucial for optimizing the therapeutic profile of derivatives derived from this compound .

Potential Therapeutic Uses

Research indicates that derivatives of this compound are being explored for their potential in treating:

  • Neurological Disorders : The compound's structural similarity to known pharmacophores makes it a candidate for developing drugs targeting conditions such as depression and anxiety.
  • Antibiotic Development : Its derivatives have also been investigated as precursors for β-lactam antibiotics, highlighting its versatility in pharmaceutical applications .

Case Studies and Research Findings

Several studies have focused on the biological activity of derivatives synthesized from this compound:

StudyFocusFindings
Denisenko et al. (2010)Synthesis and DerivatizationDemonstrated effective synthesis routes and highlighted potential pharmacological applications in drug design .
Mityuk et al. (2016)Enzyme Interaction StudiesInvestigated binding affinities to various enzymes, suggesting modulation of enzyme activity through selective binding mechanisms .
Grygorenko et al. (2020)Neurotransmitter Receptor BindingFound promising results in receptor binding assays indicating potential antidepressant effects .

Q & A

Basic: How can researchers optimize the synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride to achieve high yields?

Methodological Answer:
The synthesis involves dissolving the precursor (e.g., Compound 9) in a 3N HCl/MeOH solution under reflux at 50°C for 1 hour, followed by solvent removal via rotary evaporation. Key parameters for optimization include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of precursor to HCl to avoid side reactions.
  • Temperature control : Heating above 50°C may degrade the product; precise thermoregulation is critical.
  • Solvent purity : Use anhydrous MeOH to prevent hydrolysis.
    A yield of 97% was reported under these conditions, with purity confirmed via melting point (>220°C, decomposition) and mass spectrometry (MS m/z: 343) .
ParameterOptimal ConditionImpact on Yield
Reaction Temperature50°CPrevents decomposition
Reaction Time1 hourEnsures complete conversion
HCl Concentration3N in MeOHBalances protonation and solubility

Basic: What characterization techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (m/z: 343) and fragmentation patterns, as demonstrated in the synthesis of related derivatives .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify bicyclic scaffold geometry and benzyl group integration. For example, the deshielded carbonyl carbon (~200 ppm) confirms the ketone moiety.
  • Melting Point Analysis : Sharp decomposition above 220°C indicates high crystallinity and purity .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at room temperature in airtight, light-resistant containers to prevent hygroscopic degradation or photolytic side reactions .
  • Handling : Use inert atmosphere (N2_2/Ar) gloveboxes during weighing to avoid moisture absorption.
  • Stability Tests : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products.

Basic: What pharmacological screening strategies are recommended for initial activity profiling?

Methodological Answer:

  • In vitro assays : Prioritize target-based screens (e.g., kinase inhibition, receptor binding) using fluorescence polarization or SPR.
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to establish IC50_{50} values.
  • Solubility : Pre-screen in PBS (pH 7.4) and DMSO to optimize dosing for in vivo studies .

Advanced: How can structural modifications enhance the compound’s bioactivity while retaining its bicyclic core?

Methodological Answer:

  • Position-Specific Functionalization : Introduce electron-withdrawing groups (e.g., CF3_3) at the 6-exo position to improve metabolic stability, as seen in derivative 10 .
  • Scaffold Hybridization : Fuse with heterocycles (e.g., pyridine) to modulate lipophilicity (logP) and blood-brain barrier penetration.
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities before synthesis .

Advanced: How should researchers resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50​ values)?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. HeLa discrepancies) and buffer conditions (pH, serum content).
  • Meta-Analysis : Compare datasets via statistical tools (e.g., ANOVA) to identify outliers. For example, batch-to-batch purity variations (>98% vs. <95%) may explain potency differences .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

  • Acute Toxicity Screening : Conduct OECD 423 tests in rodents, monitoring organ histopathology (liver/kidney) and serum biomarkers (ALT, creatinine).
  • Metabolite Profiling : Use LC-MS/MS to identify reactive intermediates; N-acetylcysteine co-administration may quench oxidative metabolites .
  • Dose Escalation : Start at 10 mg/kg (oral) with 72-hour observation intervals to assess cumulative effects .

Advanced: How can computational modeling predict drug-target interactions for this scaffold?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS.
  • Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors using MOE software.
  • ADMET Prediction : Utilize SwissADME to forecast bioavailability, CYP450 interactions, and hERG liability .

Advanced: How to validate analytical methods for quantifying this compound in complex matrices (e.g., plasma)?

Methodological Answer:

  • HPLC Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 µg/mL, R2^2 > 0.995), precision (%RSD < 2%), and LOD/LOQ (0.1 µg/mL).
  • Sample Prep : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to minimize matrix effects.
  • Cross-Validation : Compare with LC-MS/MS results to confirm accuracy (±15%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.